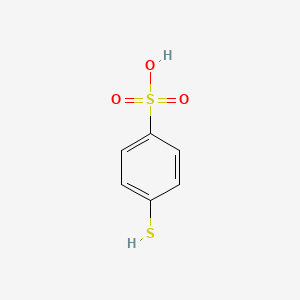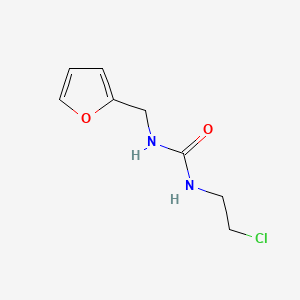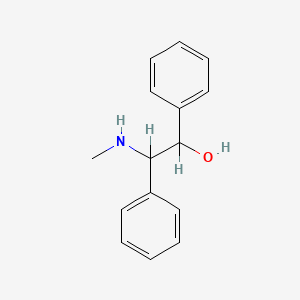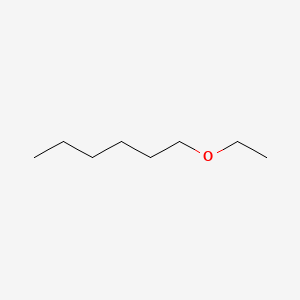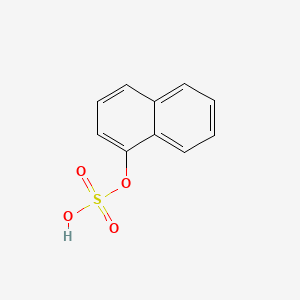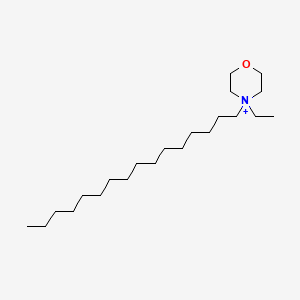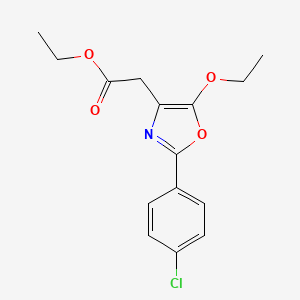
Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate
概要
説明
Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate, also known as ECEO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate is not fully understood, but it is believed to act on multiple cellular pathways. In cancer cells, Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neuroprotection, Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has been found to have antioxidant properties and may protect neurons from oxidative stress. In anti-inflammatory effects, Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has been shown to inhibit the production of pro-inflammatory cytokines.
生化学的および生理学的効果
Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has been found to have various biochemical and physiological effects in animal models. In cancer research, Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neuroprotection, Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has been found to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory effects, Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has been shown to reduce inflammation and improve joint function in animal models of arthritis.
実験室実験の利点と制限
Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has several advantages for lab experiments, including its relatively low toxicity and ease of synthesis. However, Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate also has limitations, including its limited solubility in water and potential for degradation over time.
将来の方向性
There are several future directions for research on Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate. In cancer research, further studies are needed to determine the efficacy of Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate in different types of cancer and to identify the optimal dosage and administration route. In neuroprotection, future research could focus on the potential of Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate in treating neurodegenerative diseases in human clinical trials. In anti-inflammatory effects, further research is needed to determine the optimal dosage and administration route for Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate in treating inflammatory diseases. Additionally, future research could investigate the potential of Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate in other therapeutic areas, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate is a chemical compound that has shown potential therapeutic properties in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine the full potential of Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate in treating various diseases and to identify the optimal dosage and administration route.
科学的研究の応用
Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has been studied for its potential therapeutic properties in various scientific fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has been found to have a protective effect on neurons and may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory effects, Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has been shown to reduce inflammation in animal models and may have potential in treating inflammatory diseases such as arthritis.
特性
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-3-19-13(18)9-12-15(20-4-2)21-14(17-12)10-5-7-11(16)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIVBIAACZGMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974809 | |
| Record name | Ethyl [2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate | |
CAS RN |
59399-41-6 | |
| Record name | Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059399416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl [2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



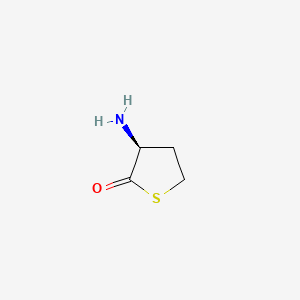
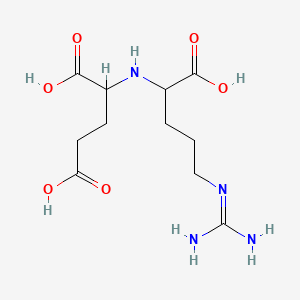

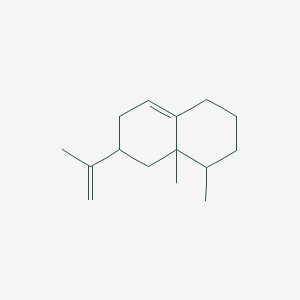
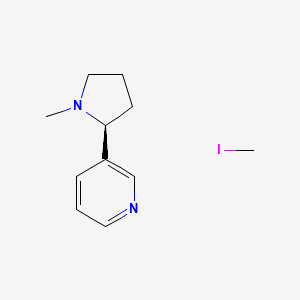
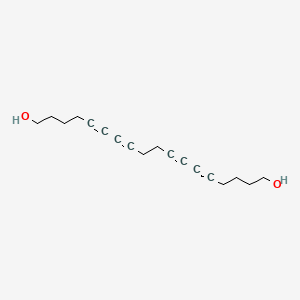
![2-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1202542.png)
